n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Overview
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, which is further linked to a thiophene-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the following steps:
Formation of 4-(4-Chlorophenyl)-1,3-thiazole: : This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a suitable base, such as sodium ethoxide, under reflux conditions.
Introduction of the Thiophene-2-carboxamide Group: : The resulting thiazole compound is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form thioethers or amines.
Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: : Formation of 4-(4-chlorophenyl)-1,3-thiazole-2-sulfoxide or sulfone.
Reduction: : Formation of 4-(4-chlorophenyl)-1,3-thiazol-2-amine.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antiproliferative properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors that play a role in microbial growth or cancer cell proliferation. The exact mechanism would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: is unique due to its specific structural features, such as the presence of the chlorophenyl group and the thiophene-carboxamide moiety. Similar compounds include:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: : Similar structure but with a bromophenyl group instead of chlorophenyl.
N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide: : Similar thiazole core but with a different carboxamide group.
These compounds may exhibit similar biological activities but differ in their potency and specificity due to variations in their chemical structures.
Biological Activity
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 305.79 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a chlorophenyl substituent that may enhance its pharmacological properties.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole derivatives. The presence of the thiazole moiety in this compound is crucial for its cytotoxic effects. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In one study, derivatives of thiazole were tested against several cancer cell lines, revealing that compounds with electron-withdrawing groups (such as chlorine) on the phenyl ring showed enhanced cytotoxicity. For instance, derivatives exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against A-431 and Jurkat cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 10 µg/mL |
This compound | S. aureus | 5 µg/mL |
This compound | C. albicans | 15 µg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential as a therapeutic agent in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
- Chloro Substituent : The presence of chlorine increases lipophilicity and may enhance cellular uptake.
- Carboxamide Group : Contributes to hydrogen bonding interactions with biological targets.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of proteins such as Bcl-2 and other anti-apoptotic factors, potentially leading to increased apoptosis in cancer cells .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYSPHMYMXFBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977002 | |
Record name | N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6144-31-6 | |
Record name | N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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